REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][O:11][CH:10]([C:14]2[CH:19]=[CH:18][C:17]([N:20]=C(C3C=CC=CC=3)C3C=CC=CC=3)=[C:16]([F:34])[CH:15]=2)[CH:9]1C(C)(C)C)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([O-])=O.[NH4+]>CO>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][O:11][CH:10]([C:14]2[CH:19]=[CH:18][C:17]([NH2:20])=[C:16]([F:34])[CH:15]=2)[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|
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Name
|
tert-butyl (RS)-2-[4-(benzhydrylidene-amino)-3-fluoro-phenyl]-morpholine-4-carboxylic acid tert-butyl ester
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Quantity
|
2.21 g
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(C(OCC1)C1=CC(=C(C=C1)N=C(C1=CC=CC=C1)C1=CC=CC=C1)F)C(C)(C)C
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Name
|
|
Quantity
|
4.54 g
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Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
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Name
|
|
Quantity
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40 mL
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Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at 60° C. for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was degassed
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Type
|
CUSTOM
|
Details
|
by bubbling argon into the mixture for several minutes
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Type
|
ADDITION
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Details
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10% Palladium on activated charcoal (255 mg) was then added
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Type
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FILTRATION
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Details
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The reaction mixture was then filtered through celite
|
Type
|
ADDITION
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Details
|
the filtrate was poured into 1 M aq. NaOH
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Type
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EXTRACTION
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Details
|
extracted twice with EtOAc
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (silica gel; gradient: 0% to 30% EtOAc in hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(OCC1)C1=CC(=C(C=C1)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.42 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 112% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |